molecular formula C8H11N3O2 B13330996 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one

Cat. No.: B13330996
M. Wt: 181.19 g/mol
InChI Key: QVOPYGBGUZXPND-UHFFFAOYSA-N
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Description

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one is a heterocyclic compound featuring a γ-lactone (oxolan-2-one) core linked to a 3-amino-5-methylpyrazole moiety.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3-(3-amino-5-methylpyrazol-1-yl)oxolan-2-one

InChI

InChI=1S/C8H11N3O2/c1-5-4-7(9)10-11(5)6-2-3-13-8(6)12/h4,6H,2-3H2,1H3,(H2,9,10)

InChI Key

QVOPYGBGUZXPND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCOC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with an appropriate oxolanone derivative. One common method is the cyclization of 3-amino-5-methyl-1H-pyrazole with a suitable diester or diketone under acidic or basic conditions . The reaction conditions often require heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

Scientific Research Applications

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules:

Compound Core Structure Substituents Key Features
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one Oxolan-2-one + pyrazole 3-amino, 5-methyl on pyrazole Hydrogen-bond donor (NH₂), steric bulk (CH₃), planar lactone ring
Pilocarpine (VUITY) Oxolan-2-one + imidazole 3-ethyl, 4-(1-methylimidazol-5-yl)methyl Muscarinic agonist; imidazole enhances receptor binding vs. pyrazole
EPI Alkaloid Oxolan-2-one + imidazole 3-(hydroxy(phenyl)methyl), 4-(1-methylimidazol-5-yl)methyl Stereoisomerism (3R,4R); hydroxy-phenyl group increases hydrophobicity
5-(1H-Indol-3-yl)oxolan-2-one (12) Oxolan-2-one + indole Indole substituent at position 5 Aromatic indole enhances π-π stacking; no amino group for H-bonding
3-Amino-2-cyclohexyl-1H-pyrazol-5-one Pyrazol-5-one 2-cyclohexyl, 3-amino Cyclohexyl group introduces steric hindrance; lacks lactone ring

Key Observations :

  • Bioactivity : Pilocarpine’s imidazole ring is critical for muscarinic receptor interaction, whereas the pyrazole in the target compound may alter selectivity or potency .
  • Stereochemical Complexity: EPI alkaloids exhibit stereoisomerism (3R,4R vs. 3S,4R in pilocarpine), which impacts pharmacological activity .
Physicochemical Properties
Property This compound Pilocarpine 5-(1H-Indol-3-yl)oxolan-2-one (12)
Melting Point Not reported ~34°C (hydrochloride) 117–121°C
Solubility Moderate (polar solvents due to NH₂) High (aqueous) Low (nonpolar solvents favored by indole)
NMR Shifts (¹³C) Expected: Lactone C=O ~170 ppm; pyrazole C ~150 ppm Lactone C=O: 170 ppm Lactone C=O: 170 ppm; indole C: 110–140 ppm

Notes:

  • The amino group in the target compound may lower melting points compared to non-polar analogs (e.g., indole-lactones) due to disrupted crystal packing .
  • Pilocarpine’s hydrochloride salt enhances aqueous solubility, a feature absent in the neutral target compound .
Pharmacological and Functional Comparisons
  • Pilocarpine : Clinically used for glaucoma and dry mouth; acts via muscarinic receptors .
  • EPI Alkaloids : Exhibit stereospecific bioactivity, likely influencing ion channel modulation .

Biological Activity

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)oxolan-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is C7H10N4OC_7H_{10}N_4O, with a molecular weight of 166.18 g/mol. It features a pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

SMILES CC O N1C O C C1 N C N N\text{SMILES }\text{CC O N1C O C C1 N C N N}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Research indicates that pyrazole derivatives often inhibit enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the development of inflammatory diseases .
  • Antimicrobial Activity : Studies have shown that compounds with the pyrazole structure exhibit antimicrobial properties against various bacteria and fungi, suggesting potential use in treating infections .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation, indicating their potential as anticancer agents .

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionInhibits COX and LOX pathways; reduces inflammation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the compound was administered to animal models exhibiting signs of inflammation. Results indicated a marked reduction in inflammatory markers, supporting its use in anti-inflammatory therapies .

Case Study 3: Anticancer Activity

A series of experiments on human cancer cell lines revealed that the compound induced significant cytotoxicity at concentrations as low as 10 µM. Mechanistic studies suggested that it promotes apoptosis through the activation of caspase pathways .

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